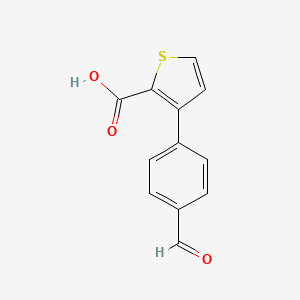
3-(4-Formylphenyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Carboxythiophen-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and benzaldehyde, an aromatic aldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxythiophen-3-yl)benzaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Functionalization of the Thiophene Ring: The thiophene ring is then functionalized to introduce the carboxyl group at the 2-position. This can be achieved through carboxylation reactions using carbon dioxide and suitable catalysts.
Aldehyde Introduction: The final step involves the introduction of the benzaldehyde moiety at the 4-position of the thiophene ring. This can be accomplished through a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of 4-(2-Carboxythiophen-3-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxythiophen-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: 4-(2-Carboxythiophen-3-yl)benzoic acid
Reduction: 4-(2-Carboxythiophen-3-yl)benzyl alcohol
Substitution: Various substituted derivatives of 4-(2-Carboxythiophen-3-yl)benzaldehyde
Scientific Research Applications
4-(2-Carboxythiophen-3-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Carboxythiophen-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Carboxythiophen-3-yl)benzoic acid: An oxidized derivative of 4-(2-Carboxythiophen-3-yl)benzaldehyde.
4-(2-Carboxythiophen-3-yl)benzyl alcohol: A reduced derivative of 4-(2-Carboxythiophen-3-yl)benzaldehyde.
4-(2-Carboxythiophen-3-yl)benzene: A structurally similar compound lacking the aldehyde group.
Uniqueness
4-(2-Carboxythiophen-3-yl)benzaldehyde is unique due to the presence of both the thiophene ring and the benzaldehyde moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
851340-17-5 |
|---|---|
Molecular Formula |
C12H8O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
3-(4-formylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O3S/c13-7-8-1-3-9(4-2-8)10-5-6-16-11(10)12(14)15/h1-7H,(H,14,15) |
InChI Key |
FFOUPFCTGQHHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


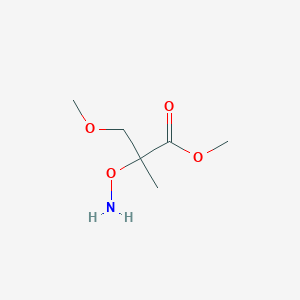
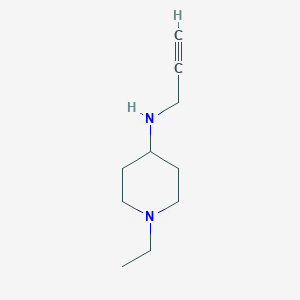

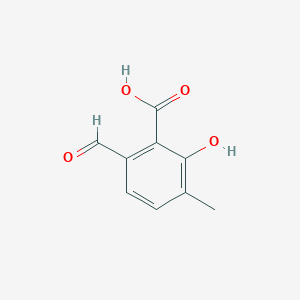
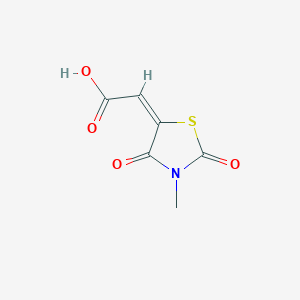
![2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B15258897.png)

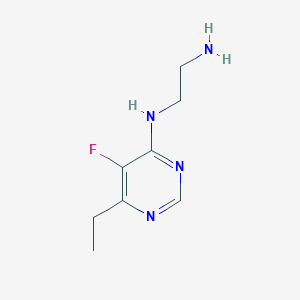




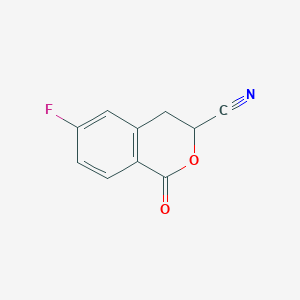
amine](/img/structure/B15258968.png)
